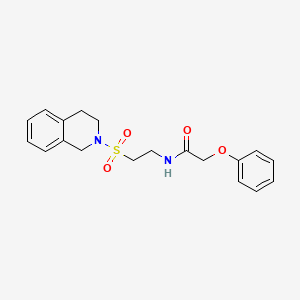
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide” is a complex organic molecule. It contains a 3,4-dihydroisoquinoline moiety, which is a type of heterocyclic compound. This moiety is often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific functional groups. The 3,4-dihydroisoquinoline moiety can undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. For example, the presence of the sulfonyl group could influence its solubility and reactivity .Scientific Research Applications
Synthesis and Heterocyclization
One application area for derivatives similar to the specified compound involves synthetic pathways to create biologically active molecules. For example, Dyachenko and Vovk (2013) demonstrated the use of cyanoselenoacetamide, a related compound, in synthesizing propane-bis(thioamide), which facilitates the production of thiazoles and tetrahydroisoquinolines. This process illustrates the compound's role in heterocyclization, which is essential for creating diverse pharmacologically active agents (Dyachenko & Vovk, 2013).
Anticancer Properties
In the realm of medicinal chemistry, some derivatives of tetrahydroisoquinoline, which share structural similarities with the specified compound, have been identified as potential anticancer agents. Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines to explore their cytotoxicity against breast cancer cell lines, showcasing the potential of such compounds in cancer research (Redda, Gangapuram, & Ardley, 2010).
Antimicrobial and Antifungal Activities
Another significant application is in the development of antimicrobial and antifungal agents. Fadda, El-Mekawy, and AbdelAal (2016) synthesized new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, which were evaluated for their antimicrobial and antifungal activities. This research underscores the compound's relevance in designing new antimicrobial substances, which is crucial in addressing the growing concern over antibiotic resistance (Fadda, El-Mekawy, & AbdelAal, 2016).
Molecular Structure and Property Analysis
Studying the molecular structure and properties of compounds like N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide can also provide insights into their potential applications. For instance, Akkurt et al. (2008) investigated the crystal structure of a related compound, providing valuable information on its stability and interactions, which is vital for drug design and development (Akkurt, Yıldırım, Bogdanov, Kandinska, & Büyükgüngör, 2008).
Enabling Diverse Chemical Reactions
The compound and its derivatives are instrumental in enabling a wide range of chemical reactions. Yang et al. (2017) described using N-sulfonyl-4-(2-(ethynyl)aryl)-1,2,3-triazoles, similar in function, in silver-catalyzed transformations to produce various functionalized isoquinolines. This research highlights the compound's utility in complex chemical syntheses, showcasing its versatility in creating molecules with potential therapeutic applications (Yang, Yu, Ouyang, & Li, 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the Aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The inhibition of AKR1C3 by the compound affects the metabolism of certain substrates, such as a known dinitrobenzamide . This could potentially disrupt the normal functioning of the AKR1C3 enzyme, leading to downstream effects that could be beneficial in the treatment of certain cancers.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism of certain substrates . This could lead to a decrease in the activity of the AKR1C3 enzyme, which could potentially have therapeutic effects in the treatment of certain cancers.
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c22-19(15-25-18-8-2-1-3-9-18)20-11-13-26(23,24)21-12-10-16-6-4-5-7-17(16)14-21/h1-9H,10-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJVRJVGJRUBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2476249.png)
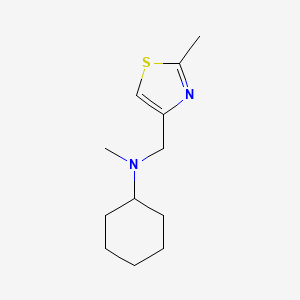
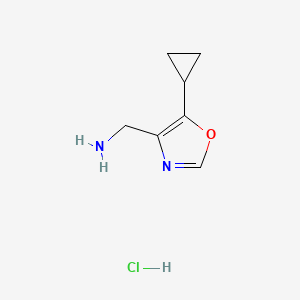
![N-(3-chloro-4-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2476253.png)

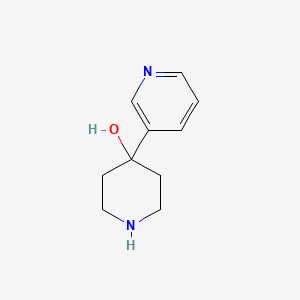
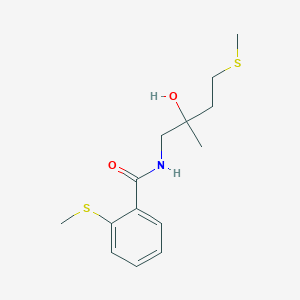
![1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-benzylpiperazine hydrochloride](/img/structure/B2476261.png)


![6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-cyclohexyl-3-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanamide](/img/structure/B2476268.png)
![4,5-Bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-YL (2E)-3-phenylprop-2-enoate](/img/structure/B2476271.png)
![3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic Acid](/img/structure/B2476272.png)